(3S,4S)-3-(Boc-氨基)-4-甲基吡咯烷

描述

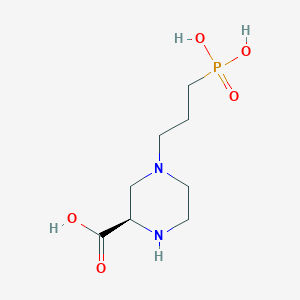

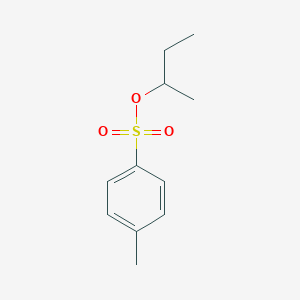

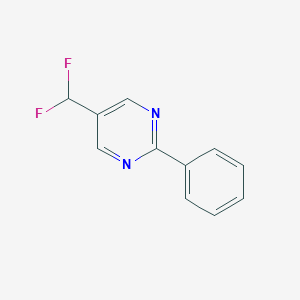

The compound (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, also known as (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine, is a chiral pyrrolidine derivative that is of significant interest in the field of organic synthesis and medicinal chemistry due to its potential as an intermediate in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine has been reported to be efficiently carried out starting from L-aspartic acid. The process involves several steps, including methylation, reduction, protection, and mesylation, followed by reaction with benzylamine and hydrogenolysis to yield the target compound in a good overall yield . Other related compounds, such as (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, have been synthesized from trans-4-hydroxy-L-proline, showcasing the versatility of pyrrolidine derivatives in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of related pyrrolidine derivatives has been studied, such as the cis-3,4-dibromopyrrolidine, which exhibits a slightly deformed envelope conformation. The crystal and molecular structure analysis of such compounds provides insight into the stereochemistry and conformational preferences of pyrrolidine rings, which is crucial for understanding the reactivity and interaction of these molecules in chemical reactions .

Chemical Reactions Analysis

Pyrrolidine derivatives are known to undergo various chemical reactions. For instance, the synthesis of cis-3-amino-2-methylpyrrolidines involves a novel protocol that includes reductive ring closure, O-deprotection, ring expansion, and nucleophilic displacement, followed by reduction to yield the desired aminopyrrolidine products . These reactions highlight the reactivity of the pyrrolidine ring and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine and its analogs are influenced by their chiral centers and substituents. The steric and electronic effects of the tert-butoxycarbonyl (Boc) group and the methyl group at specific positions on the pyrrolidine ring affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's application in synthesis and its potential role as an intermediate in the production of pharmaceutical agents .

科学研究应用

合成与化学发展

- (3S,4S)-3-(叔丁氧羰基)氨基-4-甲基吡咯烷已从 L-天冬氨酸中大规模合成,证明了其大规模生产的可行性。该过程包括甲基化、还原、保护和甲磺酰化的几个步骤,最终以很高的目标化合物总收率为结果 (吉田等,1996)。

化学反应中的应用

- 该化合物通过碱生成的烷氧基参与 N→O 叔丁氧羰基 (Boc) 迁移,展示了一种有趣的化学行为,可能对更复杂的合成途径产生影响 (薛 & 西尔弗曼,2010)。

在肽合成中的用途

- 它用于合成对映纯吡咯利西啶酮氨基酸,其作为构象刚性的二肽替代物。这在探索生物活性肽的构象-活性关系中具有重要应用 (Dietrich & Lubell,2003)。

在蛋白酶抑制中的应用

- 由该化合物合成的类似物已被发现可有效抑制胃蛋白酶和肾素,表明其在开发针对特定蛋白酶的药物化合物方面的潜力 (Rich 等,1980)。

药物化合物合成

- 各种药物化合物的合成通常涉及 (3S,4S)-3-(Boc-氨基)-4-甲基吡咯烷等中间体。例如,它已被用于合成新型喹诺酮抗肿瘤剂 AG-7352 (铃木等,2001)。

立体化学研究

- 专注于分子的立体化学方面的研究通常利用 (3S,4S)-3-(Boc-氨基)-4-甲基吡咯烷等化合物来了解分子取向对化学反应和性质的影响 (Alemany 等,2000)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKITXDSDJGOXPN-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid](/img/structure/B152849.png)

![[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B152855.png)

![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)

![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)